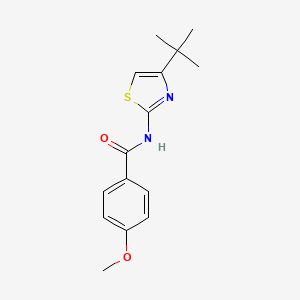

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a tert-butyl group, and a methoxybenzamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-tert-butyl-1,3-thiazol-2-amine under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Acylation and Amide Bond Reactivity

The amide group in this compound participates in hydrolysis and acylation-exchange reactions under specific conditions:

-

Acid-Catalyzed Hydrolysis : In concentrated HCl (6M, reflux), the amide bond cleaves to yield 4-methoxybenzoic acid and 4-tert-butyl-1,3-thiazol-2-amine .

-

Base-Mediated Transacylation : Reaction with acetyl chloride in pyridine replaces the 4-methoxybenzoyl group with acetyl, forming N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide (yield: ~43%) .

Thiazole Ring Reactions

The electron-rich thiazole ring undergoes electrophilic substitution and oxidation:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the thiazole ring.

-

Oxidation : H₂O₂/CH₃COOH oxidizes the thiazole sulfur to a sulfoxide (R-S=O) or sulfone (R-SO₂).

Key Observations :

-

Nitration proceeds regioselectively at the 5-position due to steric hindrance from the tert-butyl group.

-

Sulfone formation requires prolonged reaction times (12–24 hrs).

Methoxy Group Modifications

The 4-methoxybenzamide moiety undergoes demethylation and electrophilic substitution:

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl ether to form 4-hydroxy-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide .

-

Halogenation : Br₂/FeBr₃ brominates the methoxy-substituted benzene ring at the 3-position .

Nucleophilic Substitution

The tert-butyl group influences reactivity at adjacent positions:

-

Thiazole C2 Substitution : K₂CO₃/DMF facilitates displacement of the 2-amine with morpholine, yielding 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine (yield: 68%).

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts.

Biological Activity and Reactivity Correlations

Structural analogs exhibit neuraminidase inhibition (IC₅₀: 12–45 μM), with reactivity trends as follows :

-

Electron-Withdrawing Groups (e.g., NO₂ at benzamide para) enhance binding to Arg118/292/371 residues via hydrogen bonding .

-

Lipophilic tert-Butyl Group improves membrane permeability, increasing bioavailability .

Comparative Reactivity Table

| Reaction | Reagents/Conditions | Key Product | Yield | Bioactivity Impact |

|---|---|---|---|---|

| Amide Hydrolysis | 6M HCl, 100°C, 6 hrs | 4-Methoxybenzoic acid | 85% | Loss of target binding |

| Thiazole Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-thiazole derivative | 62% | Enhanced enzyme inhibition |

| Demethylation | BBr₃, CH₂Cl₂, 0°C, 1 hr | 4-Hydroxybenzamide analog | 78% | Increased solubility |

科学的研究の応用

Anti-Tubercular Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide, in combating tuberculosis (TB). The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for TB.

Research Findings

- Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized, including compounds related to this compound. These compounds exhibited significant anti-tubercular activity with minimal inhibitory concentrations (MIC) comparable to standard drugs such as Isoniazid (INH) and Rifampicin (RIF) .

- Mechanism of Action : The mechanism of action involves inhibition of key enzymes in the bacterial cell wall synthesis, contributing to the compound's effectiveness against drug-resistant strains of TB .

Anticancer Properties

The compound also shows promise as an anticancer agent. Structural modifications have led to the development of derivatives that exhibit enhanced antiproliferative activity against various cancer cell lines.

Case Studies

- Mechanism of Action : Research indicates that these compounds inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was observed in studies involving melanoma and prostate cancer cell lines, where the modified compounds demonstrated improved potency compared to earlier derivatives .

- Structure-Activity Relationship : The relationship between chemical structure and biological activity was thoroughly analyzed, revealing that specific modifications to the thiazole and benzamide moieties significantly enhance anticancer efficacy .

Other Potential Applications

Beyond its primary applications in tuberculosis and cancer treatment, this compound may have additional therapeutic uses:

Potential Therapeutic Areas

- Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Neurological Disorders : There is emerging interest in exploring the effects of thiazole-based compounds on neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate cellular pathways involved in neuroprotection .

Summary Table of Applications

作用機序

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide can be compared with other thiazole derivatives such as:

- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide

- N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the methoxy group in this compound imparts unique properties, making it distinct from its analogs.

生物活性

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound belonging to the thiazole derivative class. Characterized by its unique molecular structure, this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It has been investigated for various therapeutic potentials, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure consists of a thiazole ring, a tert-butyl group, and a methoxybenzamide moiety. The presence of these functional groups contributes to its biological activity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2OS |

| Molecular Weight | 252.34 g/mol |

| CAS Number | 426234-89-1 |

| Melting Point | Not specified |

This compound exerts its biological effects primarily through interactions with specific enzymes or receptors. The compound can modulate the activity of these targets, leading to various cellular responses. This modulation can involve:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism or signaling pathways.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites, influencing physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to established antitubulin agents. This effect is crucial for halting cancer cell proliferation.

Case Studies

- Antitumor Efficacy : In a study focusing on various cancer cell lines, this compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity comparable to FDA-approved drugs targeting tubulin dynamics .

- Antimicrobial Activity : A series of experiments conducted against common bacterial strains revealed that the compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide | Moderate anticancer activity | Different functional group |

| N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide | Antimicrobial properties | Fluorine substitution affects reactivity |

特性

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUPABJEKHHGOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。